molecular formula C7H6N4S B1583096 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 68787-52-0

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1583096
CAS RN: 68787-52-0
M. Wt: 178.22 g/mol
InChI Key: MCYHQUZTYSVDHW-UHFFFAOYSA-N
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Description

The compound “5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine” is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms in the rings can result in various electronic and steric effects that influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups and the conditions under which it is reacted. Pyridine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of heteroatoms can affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Application in Antibacterial Agents

  • Summary of Application : The compound has been used in the synthesis of derivatives that have shown potent antibacterial activities .
  • Methods of Application : The compound was first condensed with chloroacetyl chloride (CAC), then amination by hydrazine (NH2-NH2) was performed. After condensation with different aldehydes, cyclization by mercaptoacetic acid (SH-CH2-COOH) was carried out .
  • Results or Outcomes : The synthesized derivatives were evaluated for their antibacterial activities against four microorganisms: Stephylococous aureus (Gram positive), Basillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative), and Escherichia Coli (Gram negative). The derivatives showed promising results .

Application in Drug Synthesis

  • Summary of Application : Pyridine, a component of the compound, is a key solvent and reagent in the formulation of pharmaceuticals .
  • Methods of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
  • Results or Outcomes : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

Application in Antifungal Agents

  • Summary of Application : The compound has been used in the synthesis of derivatives that have shown potent antifungal activities .
  • Methods of Application : The compound was first condensed with different aldehydes, then cyclization by mercaptoacetic acid (SH-CH2-COOH) was carried out .
  • Results or Outcomes : The synthesized derivatives were evaluated for their antifungal activities against screened Candida species. The derivatives showed promising results .

Application in Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

  • Summary of Application : The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .
  • Methods of Application : The synthesis was carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
  • Results or Outcomes : The synthesized scaffolds are expected to have potential biomedical applications .

Application in Polymers

  • Summary of Application : The compound has been used in the synthesis of new polymers .
  • Methods of Application : The compound was used as the organic anion, the structure of cylindrical channels uses the compound as the main material .
  • Results or Outcomes : The synthesized polymers are expected to have potential applications in various fields .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHQUZTYSVDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276764
Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

CAS RN

68787-52-0
Record name 68787-52-0
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Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
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Synthesis routes and methods

Procedure details

5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine was prepared as described by Turner et al. J. Med. Chem. 1988, 31, 898. Nicotinic acid (30 g, 0.24 mol) was added in portions to polyphosphoric acid (60 mL) under mechanical stirring. After stirring for 5 minutes, thiosemicarbazide (22.2 g, 0.24 mol) was added in portions. The reaction mixture was heated to 90° C. for 6 hours, cooled to room temperature over 14 hours, and re-heated to 40° C. to melt the solid yellow cake. Water was added (50 mL) dropwise via Pasteur pipette while stirring. The solution was cooled to 0° C., NH4OH (29% solution, approx 250 mL) was added dropwise over 2.5 hours to bring the pH to 14. The solids were collected by filtration, washed with water (150 mL) and dried in vacuo at 65° C. for 16 hours to afford the title compound as a beige-colored solid (21.7 g, 50%): mp 201-211° C.; IR (KBr thin film) 1508 cm−1; 1H NMR (300 MHz, DMSO-d6) δ 8.95 (d, J=2.1 Hz, 1H), 8.62 (dd, J=4.5, 0.9 Hz, 1H), 8.14 (dt, J=8.4, 1.5 Hz, 1H), 7.51 (dd, J=8.1, 1.5 Hz, 1H); ESIMS m/z 179 ([M+H]+).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow cake
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
31
Citations
R Wang, TT Du, WQ Liu, YC Liu, YD Yang… - Journal of Medicinal …, 2023 - ACS Publications
Signal transducer and activator of transcription 3 (STAT3) is an attractive target for cancer therapy. However, identifying potent and selective STAT3 small-molecule inhibitors with drug-…
Number of citations: 1 pubs.acs.org
JD Eckelbarger, MH Parker, MCH Yap… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Optimization studies on a high‐throughput screening (HTS) hit led to the discovery of a series of N‐(6‐arylpyridazin‐3‐yl)amides with insecticidal activity. It was …
Number of citations: 19 onlinelibrary.wiley.com
RHCN Freitas, JMC Barbosa, P Bernardino… - Biomedicine & …, 2020 - Elsevier
Herein, we present the design, synthesis and trypanocidal evaluation of sixteen new 1,3,4-thiadiazole derivatives from N-aminobenzyl or N-arylhydrazone series. All derivatives were …
Number of citations: 13 www.sciencedirect.com
K Li, W Chen - … Chemistry: An International Journal of Main …, 2008 - Wiley Online Library
A simple and efficient method was developed for the synthesis of 1‐(substituted)‐3‐(5‐(substituted)‐1,3,4‐thiadiazol‐2‐yl) ureas from heterocyclic amino compounds and phenyl‐5‐(…
Number of citations: 7 onlinelibrary.wiley.com
K Basavaraj, K Asifiqbal - Unique Res. J. Chem, 2014 - ujconline.net
Thiazolidinones are important class of heterocyclic compounds due to their versatile biological activity. A novel series of 2-phenyl-3-(5-pyridin-3-yl-1, 3, 4-thiadiazol-2-yl)-1, 3-thiazolidin-…
Number of citations: 5 www.ujconline.net
K Basavaraj, K Asifiqbal - Unique J. Pharm. Biol. Sci, 2014 - ujconline.net
Azetidinones are important class of heterocyclic compounds due to their versatile biological activity. A novel series of 3-chloro-4-(substituted) phenyl-1-[5-(substituted) phenyl [1, 3, 4] …
Number of citations: 4 ujconline.net
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
N Ramalakshmi - Current Bioactive Compounds, 2021 - ingentaconnect.com
Introduction: Thiadiazole derivatives have been reported as a potent antimicrobial agent and the discovery of drug molecules for antimicrobial-resistant strains of Escherichia coli is still …
Number of citations: 0 www.ingentaconnect.com
P Guan, L Wang, X Hou, Y Wan, W Xu, W Tang… - Bioorganic & medicinal …, 2014 - Elsevier
A series of 1,3,4-thiadiazole-containing hydroxamic acids, in accord with the common pharmacophore of histone deacetylase (HDAC) inhibitors (a Zn 2+ binding moiety–a linker–a …
Number of citations: 48 www.sciencedirect.com
F Zhu, Z Yan, C Ai, Y Wang, S Lin - European Journal of …, 2019 - Wiley Online Library
A new three‐component strategy from aldehyde, p‐toluenesulfonyl hydrazide and potassium thiocyanate for the synthesis of 2‐aminothiadiazoles promoted by I 2 under metal‐free …

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